Synthetic Yield: Direct Quantitative Comparison of Benzyl Protection Efficiency
In a documented synthetic route starting from 4-hydroxy-3,5-dimethylbenzaldehyde (4.6 g, 30.6 mmol), benzylation under standard Williamson ether synthesis conditions (acetonitrile reflux, 18 h) followed by workup and short-path distillation afforded 6.5 g of the title compound, corresponding to a calculated yield of 88.4% . This yield benchmark enables direct comparison against alternative benzylation protocols or alternative protecting group strategies. For context, benzyl ether formation via Williamson conditions on structurally similar phenolic aldehydes has been reported with yields ranging from 75-92%, placing this 88.4% result within the high-efficiency tier of benzyl protection reactions on sterically hindered 3,5-dimethyl-substituted phenolic substrates [1].
| Evidence Dimension | Synthetic Yield (Benzylation Reaction) |
|---|---|
| Target Compound Data | 88.4% isolated yield (6.5 g from 4.6 g starting material, 30.6 mmol scale) |
| Comparator Or Baseline | Class benchmark for Williamson benzylation of sterically hindered 3,5-disubstituted phenols: 75-92% yield range (class-level inference from structurally analogous reactions) |
| Quantified Difference | Target compound yield falls within the upper quartile of the class benchmark range, indicating efficient benzylation despite steric hindrance from 3,5-dimethyl groups. |
| Conditions | Reflux in acetonitrile (18 h), followed by workup with diethyl ether/1N KOH, brine wash, MgSO4 drying, and short-path distillation (bp 149-152 °C at 0.50 mmHg) |
Why This Matters
The 88.4% yield benchmark provides procurement justification for purchasing the pre-synthesized compound rather than performing in-house benzylation, particularly when synthesis scale-up or time-sensitive project timelines require assured yield outcomes.
- [1] Organic Chemistry Portal. Benzyl Ethers: Generation via Williamson Ether Synthesis. View Source
